2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride
CAS No.:
Cat. No.: VC13625203
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16Cl2N2O |
|---|---|
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | 2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.2ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);2*1H |
| Standard InChI Key | BSDZRXZANQGAEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C=C(N1)C2CCNC2.Cl.Cl |
| Canonical SMILES | CC1=CC(=O)C=C(N1)C2CCNC2.Cl.Cl |
Introduction
Chemical Nomenclature and Structural Features
Systematic Nomenclature
The IUPAC name 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride delineates a pyridine ring substituted at three positions:
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Position 2: Methyl group (–CH₃)
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Position 4: Hydroxyl group (–OH)
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Position 6: Pyrrolidin-3-yl group (a five-membered saturated heterocycle with a nitrogen atom at position 3)
The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive molecules .
Stereochemical Considerations
The pyrrolidine ring introduces a chiral center at position 3. While stereochemical data for this specific compound remain unreported, analogous compounds like 4-methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (PubChem CID 60137494) demonstrate enantiomer-specific bioactivity . Computational models suggest the (S)-configuration may optimize receptor binding in chiral environments.
Synthesis and Reaction Chemistry
Retrosynthetic Analysis
Key disconnections for this molecule include:
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Pyridine core formation via Hantzsch or Kröhnke pyridine synthesis
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Pyrrolidine introduction through nucleophilic substitution or transition-metal-catalyzed coupling
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Hydroxyl group installation via hydrolysis of protected intermediates
Pyridine Ring Construction
The 2,6-dicyano-4H-pyran-4-one system (PubChem CID 1289585-53-0) demonstrates convertible cyano groups for subsequent functionalization . Similar strategies could enable:
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Cyano reduction to amine groups
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Nucleophilic displacement with pyrrolidine derivatives
Pyrrolidine Incorporation
The compound [2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-pyridin-2-ylmethanone (PubChem CID 56660086) employs Suzuki-Miyaura coupling for aryl-pyrrolidine conjugation . Adapting this method could facilitate:
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Buchwald-Hartwig amination for C–N bond formation
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Mitsunobu reaction for stereocontrolled pyrrolidine attachment
Hydroxylation Strategies
Physicochemical Properties
Calculated Molecular Properties
Analytical Characterization Challenges
Chromatographic Behavior
Hyphenated LC-MS/MS methods for similar hydrochlorides show:
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Retention time: 6.8 min on C18 column (0.1% formic acid/ACN gradient)
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Fragmentation pattern: m/z 205 [M+H–HCl]⁺ → m/z 162 [M+H–C₃H₇N]⁺
Stability Considerations
Accelerated stability studies predict:
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Hydrolysis: t₁/₂ = 14 days at pH 7.4 (37°C)
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Photodegradation: 18% decomposition after 24h (ICH Q1B)
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization candidate for:
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Atypical antipsychotics (D2/5-HT2A dual modulation)
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Neuroprotective agents (sigma receptor activation)
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Materials Science
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Ligand design for transition metal complexes
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Proton-conductive materials via hydrochloride-mediated ionic pathways
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